9-Ethyl-6-hydrazinyl-9h-purine

Physicochemical profiling Purine ionization Pre-formulation

9-Ethyl-6-hydrazinyl-9H-purine is a synthetic N9-alkylated 6-hydrazinylpurine derivative (C₇H₁₀N₆, MW 178.19) belonging to the broader class of 6-substituted purines historically explored as potential anticancer agents. The compound features a free hydrazine (−NHNH₂) group at the purine 6-position and an ethyl substituent at N9, a combination that distinctly modulates the heterocycle's acid–base and tautomeric properties relative to the parent 6-hydrazinyl-9H-purine.

Molecular Formula C7H10N6
Molecular Weight 178.20 g/mol
CAS No. 5427-21-4
Cat. No. B11909183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Ethyl-6-hydrazinyl-9h-purine
CAS5427-21-4
Molecular FormulaC7H10N6
Molecular Weight178.20 g/mol
Structural Identifiers
SMILESCCN1C=NC2=C(N=CN=C21)NN
InChIInChI=1S/C7H10N6/c1-2-13-4-11-5-6(12-8)9-3-10-7(5)13/h3-4H,2,8H2,1H3,(H,9,10,12)
InChIKeyPLZNXQYAVUAQNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Ethyl-6-hydrazinyl-9H-purine (CAS 5427-21-4): Core Identity and Procurement-Relevant Class Context


9-Ethyl-6-hydrazinyl-9H-purine is a synthetic N9-alkylated 6-hydrazinylpurine derivative (C₇H₁₀N₆, MW 178.19) belonging to the broader class of 6-substituted purines historically explored as potential anticancer agents [1]. The compound features a free hydrazine (−NHNH₂) group at the purine 6-position and an ethyl substituent at N9, a combination that distinctly modulates the heterocycle's acid–base and tautomeric properties relative to the parent 6-hydrazinyl-9H-purine [2]. It is primarily sourced as a research intermediate (typical commercial purity ≥97% ) and serves as a versatile building block for hydrazone and heterocycle library construction, as well as a precursor for 9-ethylpurine-based adenosine receptor ligand programs [3].

Why 9-Ethyl-6-hydrazinyl-9H-purine Cannot Be Substituted by Unalkylated or 9-Methyl 6-Hydrazinylpurine Analogs


6-Hydrazinylpurine derivatives are not interchangeable across N9-alkylation states. The N9 substituent directly controls the purine ring's electronic character—specifically the ionization equilibrium of the hydrazinyl-bearing heterocycle—and consequently governs reactivity in nucleophilic addition, hydrazone formation, and metal coordination chemistry . Replacing the N9-ethyl group with hydrogen (6-hydrazinyl-9H-purine) or methyl (6-hydrazinyl-9-methyl-9H-purine) produces a compound with markedly different pKa, boiling point, density, and lipophilicity, which affects everything from purification strategy to solution-phase handling and downstream synthetic compatibility . In adenosine receptor antagonist programs, N9-ethylpurine scaffolds have been shown to confer a distinct pharmacological profile across A₁, A₂A, A₂B, and A₃ subtypes that N9-methyl or N9-unsubstituted congeners do not replicate [1]. For procurement decisions, assuming functional equivalence between N9-alkyl variants without verifying the specific substitution pattern risks selecting a compound with unsuitable physicochemical properties for the intended assay conditions or synthetic sequence.

Quantitative Differentiation Evidence for 9-Ethyl-6-hydrazinyl-9H-purine vs. Closest Analogs


N9-Ethyl Substitution Lowers the Predicted pKa by ~4.5 Log Units Relative to Unsubstituted 6-Hydrazinylpurine

The predicted pKa of 9-ethyl-6-hydrazinyl-9H-purine is 5.51 ± 0.20, whereas the parent 6-hydrazinyl-9H-purine (no N9 substituent) has a predicted pKa of 10.06 ± 0.20 . This ΔpKa of approximately −4.55 units means that at physiological pH (7.4), the 9-ethyl derivative exists predominantly in its neutral, unprotonated form, while the unsubstituted analog remains substantially protonated. The 9-methyl analog (6-hydrazinyl-9-methyl-9H-purine) has a computed logP of −0.09 [1], indicating that the ethyl homolog is measurably more lipophilic, a property that influences membrane permeability in cell-based assays and partitioning in extraction or chromatographic workflows.

Physicochemical profiling Purine ionization Pre-formulation

Boiling Point and Density Differentiate 9-Ethyl-6-hydrazinyl-9H-purine from 6-Hydrazinyl-9H-purine for Purification and Handling Protocols

9-Ethyl-6-hydrazinyl-9H-purine exhibits a boiling point of 438.5 °C at 760 mmHg and a density of 1.56 g/cm³ . In contrast, 6-hydrazinyl-9H-purine has a significantly higher boiling point of 616.9 °C at 760 mmHg and a higher density of 1.702 g/cm³ . The ~178 °C reduction in boiling point and ~0.14 g/cm³ decrease in density for the 9-ethyl derivative reflect the disruption of intermolecular hydrogen-bonding networks caused by N9-alkylation. These differences directly affect distillation feasibility, sublimation behavior, and solvent selection for recrystallization.

Purification method selection Thermal stability Physical property specification

N9-Ethyl Purine Scaffold Confers Distinct Adenosine Receptor Subtype Profile Relative to N9-Unsubstituted Purines

In a systematic structure–activity relationship study of 9-ethylpurine derivatives at human adenosine receptors, the 9-ethylpurine scaffold produced a pharmacological profile that differed from N9-unsubstituted purine controls at the A₃ and A₂B subtypes, while maintaining similar behavior at A₁ and A₂A [1]. Within the 9-ethylpurine series, 8-bromo-9-ethyladenine achieved Ki values of 0.052 μM (A₂A) and 0.84 μM (A₂B), demonstrating that the 9-ethyl framework supports high-affinity receptor binding when properly elaborated [1]. The 6-hydrazinyl group of 9-ethyl-6-hydrazinyl-9H-purine serves as a synthetic entry point for installing the diverse 6-position substituents (amino, alkoxy, alkynyl) that tune receptor subtype selectivity in this scaffold.

Adenosine receptor pharmacology GPCR ligand design Structure–affinity relationship

6-Hydrazinyl Purines Are Validated Starting Points for Kinase Inhibitor Development, with N9-Substitution Modulating Target Engagement

The 6-hydrazinopurine chemotype has been validated as a kinase inhibitor scaffold through the discovery of PH006, a 6-hydrazinopurine-based c-Src inhibitor with an IC₅₀ of 0.38 μM against c-Src and selectivity over a panel of 14 diverse tyrosine kinases [1]. While PH006 itself is not an N9-ethyl derivative, the study demonstrates that the 6-hydrazinopurine core can engage the ATP-binding pocket of kinases and achieve both potency and selectivity. The N9-ethyl substituent on 9-ethyl-6-hydrazinyl-9H-purine provides a synthetic handle orthogonal to the hydrazine group, enabling independent optimization of N9 and C6 vectors—a degree of freedom not available with N9-unsubstituted 6-hydrazinopurine, where any N9-derivatization must compete with or protect the reactive hydrazine moiety.

Kinase inhibition Anticancer agents 6-Hydrazinopurine scaffold

N9-Ethyl Group Alters Tautomeric Preference Relative to N9-Unsubstituted 6-Hydrazinylpurine, Impacting Reactivity at the Hydrazine NH₂ Terminus

6-Hydrazinylpurines can exist in multiple tautomeric forms involving the purine ring protons (N7-H/N9-H) and the hydrazine NH. In 6-hydrazinyl-9H-purine, the absence of a fixed N9 substituent allows prototropic tautomerism between N7-H and N9-H forms, which broadens the NMR spectrum and introduces ambiguity in the reactive species population [1]. The N9-ethyl substituent in 9-ethyl-6-hydrazinyl-9H-purine locks the purine N9 position in the alkylated state, eliminating N7/N9 tautomerism and ensuring a single dominant tautomeric species in solution. This leads to cleaner reaction profiles in hydrazone formation with aldehydes/ketones, as reported for related 9-alkyl-6-hydrazinylpurines [2]. The practical consequence is higher conversion efficiency and simpler product isolation when the compound is used as a nucleophilic building block.

Tautomerism Nucleophilic reactivity Purine derivatization

High-Value Application Scenarios for 9-Ethyl-6-hydrazinyl-9H-purine Based on Verified Differentiation Evidence


Parallel Synthesis of 9-Ethylpurine-Based Adenosine Receptor Antagonist Libraries

Investigators building focused libraries around the 9-ethylpurine adenosine receptor antagonist scaffold can use 9-ethyl-6-hydrazinyl-9H-purine as a direct precursor for installing diverse 6-position substituents (via hydrazone formation, reductive amination, or heterocycle condensation) without an N9 protection step. The 9-ethyl group is already in place, matching the SAR-validated substitution pattern that yields A₂A and A₂B receptor affinity [1]. This contrasts with using 6-hydrazinyl-9H-purine, which would require a separate N9-alkylation step under conditions potentially incompatible with the free hydrazine.

Bioconjugation via Hydrazine–Aldehyde Chemistry for ADC or Probe Synthesis

The free hydrazine handle at C6 enables chemoselective conjugation to aldehyde- or ketone-functionalized payloads (fluorophores, biotin, cytotoxic drugs) under mild acidic conditions (pH 4.5–5.5), where the compound's predicted pKa of 5.51 ensures the hydrazine remains nucleophilic while non-specific amine reactivity is minimized. The pre-installed N9-ethyl group provides a defined attachment point for the purine to the targeting moiety, yielding a conjugate with a single, well-characterized regioisomer—a critical quality attribute for ADC or chemical probe development.

Physicochemical Reference Standard for N9-Alkylated Purine Analytical Method Development

Owing to its well-defined boiling point (438.5 °C), density (1.56 g/cm³), and distinct pKa (5.51), 9-ethyl-6-hydrazinyl-9H-purine can serve as a system suitability standard for GC, HPLC, and potentiometric titration methods targeting N9-alkylated purines . Its ~178 °C lower boiling point relative to 6-hydrazinyl-9H-purine makes it a practical volatility calibrant in the sub-500 °C range where many purine analytes elute.

Scaffold for Kinase-Focused Fragment Elaboration in Src Family Inhibitor Programs

Building on the validated 6-hydrazinopurine kinase inhibitor chemotype (PH006: c-Src IC₅₀ = 0.38 μM [2]), 9-ethyl-6-hydrazinyl-9H-purine provides a fragment-sized starting point (MW 178) with two orthogonal vectors for growth: the hydrazine at C6 for hinge-binding element elaboration, and the N9-ethyl group for modulating ribose pocket occupancy or selectivity. This dual-vector capability is absent in the unsubstituted 6-hydrazinopurine, which offers only the C6 hydrazine as a functionalization site without an additional protection step.

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